![molecular formula C19H31NO5S B12560464 [2,6-di(propan-2-yl)phenyl] N-hexoxysulfonylcarbamate CAS No. 142642-37-3](/img/structure/B12560464.png)
[2,6-di(propan-2-yl)phenyl] N-hexoxysulfonylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[2,6-di(propan-2-yl)phenyl] N-hexoxysulfonylcarbamate is a chemical compound with the molecular formula C19H31NO5S and a molecular weight of 385.518 g/mol . This compound is characterized by its unique structure, which includes a phenyl ring substituted with two isopropyl groups and a hexoxysulfonylcarbamate moiety. It is used in various scientific research applications due to its distinct chemical properties.
Métodos De Preparación
The synthesis of [2,6-di(propan-2-yl)phenyl] N-hexoxysulfonylcarbamate typically involves multiple steps, including the preparation of intermediate compounds. The synthetic route often starts with the functionalization of the phenyl ring, followed by the introduction of the hexoxysulfonylcarbamate group. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial for achieving high yields and purity. Industrial production methods may involve large-scale reactions with optimized conditions to ensure consistency and efficiency .
Análisis De Reacciones Químicas
[2,6-di(propan-2-yl)phenyl] N-hexoxysulfonylcarbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The phenyl ring and carbamate moiety can undergo substitution reactions with various reagents. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and nucleophiles.
Aplicaciones Científicas De Investigación
[2,6-di(propan-2-yl)phenyl] N-hexoxysulfonylcarbamate has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and effects on biological systems.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of [2,6-di(propan-2-yl)phenyl] N-hexoxysulfonylcarbamate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
[2,6-di(propan-2-yl)phenyl] N-hexoxysulfonylcarbamate can be compared with other similar compounds, such as:
[2,6-di(propan-2-yl)phenyl]azanide, ytterbium: This compound has a similar phenyl ring structure but different functional groups.
Pinacol boronic esters: These compounds are used in organic synthesis and have different chemical properties and applications. The uniqueness of this compound lies in its specific functional groups and the resulting chemical properties
Propiedades
Número CAS |
142642-37-3 |
|---|---|
Fórmula molecular |
C19H31NO5S |
Peso molecular |
385.5 g/mol |
Nombre IUPAC |
[2,6-di(propan-2-yl)phenyl] N-hexoxysulfonylcarbamate |
InChI |
InChI=1S/C19H31NO5S/c1-6-7-8-9-13-24-26(22,23)20-19(21)25-18-16(14(2)3)11-10-12-17(18)15(4)5/h10-12,14-15H,6-9,13H2,1-5H3,(H,20,21) |
Clave InChI |
RBKRJXIODYDENI-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCOS(=O)(=O)NC(=O)OC1=C(C=CC=C1C(C)C)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-(Pent-4-en-1-yl)-4,6-dihydro-5H-5lambda~6~-thieno[3,4-d][1,3]thiazole-5,5-dione](/img/structure/B12560387.png)
![2-(6-Nitro-2-phenyl-imidazo[1,2-a]pyridin-3-yl)-N,N-dipropyl-acetamide](/img/structure/B12560393.png)
![{2-[4,5-Bis(methylsulfanyl)-2H-1,3-dithiol-2-ylidene]-2H-1,3-dithiol-4-yl}methanol](/img/structure/B12560400.png)
![4-Hydroxy-7-methyl-1-phenyldecahydro-1lambda~5~-phosphinino[2,3-c]pyridine-1-thione](/img/structure/B12560405.png)
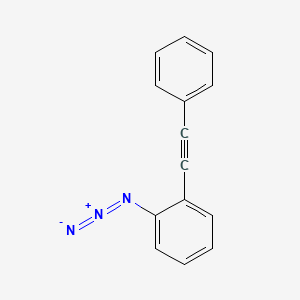
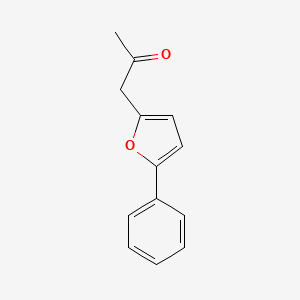
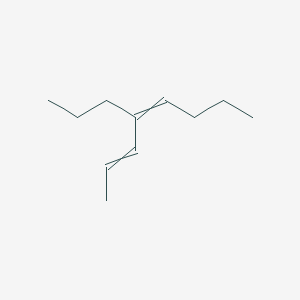
![2,2'-[(2,3,5,6-Tetrachloro-1,4-phenylene)bis(oxy)]diacetyl chloride](/img/structure/B12560433.png)
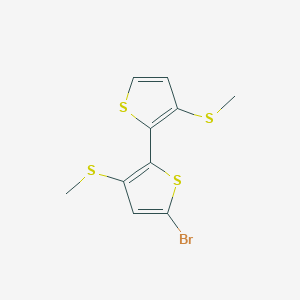
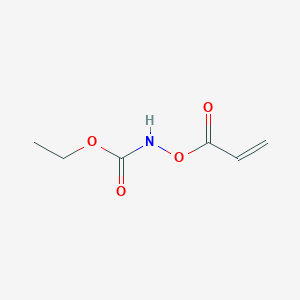
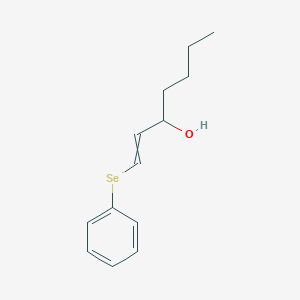
![(1R,2R,5S,7S)-7-ethyl-5-methyl-6,8-dioxabicyclo[3.2.1]octan-2-ol](/img/structure/B12560459.png)
![4-Methoxy-2-methyl-N-[3-(propan-2-yl)phenyl]aniline](/img/structure/B12560463.png)
![4-Methoxy-2-[(E)-phenyldiazenyl]pyridine](/img/structure/B12560466.png)
